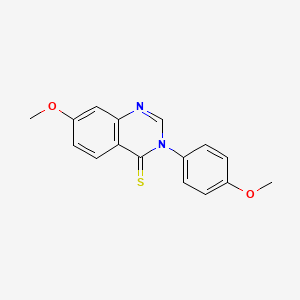
C16H14N2O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C16H14N2O2S mefenacet . Mefenacet is a selective herbicide primarily used in agriculture to control grass weeds in rice fields. It belongs to the chemical class of benzothiazole derivatives and is known for its effectiveness in inhibiting the growth of unwanted grasses while being relatively safe for broadleaf crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mefenacet can be synthesized through a multi-step process involving the reaction of 2-chlorobenzothiazole with N-methyl-N-phenylacetamide . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, mefenacet is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Mefenacet undergoes various chemical reactions, including:
Oxidation: Mefenacet can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert mefenacet to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mefenacet has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of benzothiazole derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
Mefenacet exerts its herbicidal effects by inhibiting the synthesis of fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid biosynthesis. By inhibiting this enzyme, mefenacet disrupts the production of essential lipids, leading to the death of the target weeds .
Comparison with Similar Compounds
Similar Compounds
- Bensulfuron-methyl
- Cyhalofop-butyl
- Penoxsulam
Uniqueness
Mefenacet is unique in its selective action against grass weeds while being safe for broadleaf crops. Its benzothiazole structure provides specific interactions with the target enzyme, making it highly effective at lower concentrations compared to some other herbicides .
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-5-3-11(4-6-12)18-10-17-15-9-13(20-2)7-8-14(15)16(18)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRANRVWMKXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=S)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














